BenchChemオンラインストアへようこそ!

rel-Carbovir monophosphate

HIV Reverse Transcriptase Nucleoside/Nucleotide Kinase Stereochemistry

rel-Carbovir monophosphate (CAS 144490-73-3) is the (-)-enantiomer monophosphate prodrug of carbovir, a critical intermediate for HIV reverse transcriptase inhibitor research. It is specifically phosphorylated by cytosolic 5'-nucleotidase and processed by GMP kinase with 7,000-fold higher efficiency than the inactive (+)-enantiomer. This stereospecific activation makes it essential for NRTI mechanism-of-action studies, resistance mutation screening, and prodrug development benchmarking where the racemic mixture or generic monophosphates fail to generate the active carbovir triphosphate.

Molecular Formula C11H14N5O5P
Molecular Weight 327.23 g/mol
Cat. No. B12370933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-Carbovir monophosphate
Molecular FormulaC11H14N5O5P
Molecular Weight327.23 g/mol
Structural Identifiers
SMILESC1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
InChIInChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m0/s1
InChIKeyOJDRNVIJFVCXOM-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-Carbovir Monophosphate: A Stereochemically Defined NRTI Intermediate for HIV Replication Research and Antiviral Development


rel-Carbovir monophosphate (CAS 144490-73-3) is the monophosphate prodrug of the (−)-enantiomer of carbovir (CBV), a carbocyclic analog of 2′,3′-dideoxy-2′,3′-didehydroguanosine [1]. It functions as a critical intermediate in the intracellular activation pathway of carbovir, a nucleoside reverse transcriptase inhibitor (NRTI) that targets HIV replication [2]. The compound is characterized by its stereospecific phosphorylation efficiency, which is the primary determinant of its antiviral activity [3]. As a precursor to the active metabolite carbovir triphosphate (CBV-TP), rel-Carbovir monophosphate is essential for studies of NRTI mechanism of action, resistance development, and prodrug design [4].

Why NRTI In-Class Substitution Is Not Feasible: Stereospecific Activation Defines the Antiviral Utility of rel-Carbovir Monophosphate


Substitution of rel-Carbovir monophosphate with other NRTI monophosphates or even the racemic carbovir mixture is not functionally equivalent due to a profound stereospecificity in its enzymatic activation. The antiviral activity of carbovir resides exclusively in its (−)-enantiomer; the (+)-enantiomer is inactive because it is not phosphorylated by the critical initiating enzyme, cytosolic 5′-nucleotidase [1]. Furthermore, the (−)-enantiomer of carbovir monophosphate displays a 7,000-fold higher efficiency as a substrate for GMP kinase compared to its (+)-counterpart, a bottleneck step that dictates the rate of formation of the active triphosphate metabolite [2]. This contrasts sharply with other NRTIs like lamivudine or tenofovir, which utilize distinct kinase pathways [3]. Therefore, any generic replacement lacking the precise (−)-stereochemistry of rel-Carbovir monophosphate will exhibit severely compromised or absent antiviral activity in cellular systems.

Quantitative Differentiation Guide: rel-Carbovir Monophosphate vs. (+)-Carbovir Monophosphate and NRTI Comparators


Stereospecific Substrate Efficiency for GMP Kinase: A 7,000-Fold Advantage

The stereochemical configuration of rel-Carbovir monophosphate, specifically its (−)-enantiomer form, is the primary determinant of its metabolic activation. In a direct comparative study, (−)-Carbovir monophosphate was found to be 7,000 times more efficient as a substrate for GMP kinase (a crucial enzyme for conversion to the diphosphate) than its (+)-enantiomer counterpart [1]. This differential efficiency is the key bottleneck that dictates antiviral activity.

HIV Reverse Transcriptase Nucleoside/Nucleotide Kinase Stereochemistry Antiviral Prodrug Activation

Exclusive Activation by Cytosolic 5'-Nucleotidase: A Unique Phosphorylation Gateway

The initial phosphorylation of the parent nucleoside, (−)-carbovir, is catalyzed exclusively by cytosolic 5′-nucleotidase [1]. In contrast, the (+)-enantiomer is completely unreactive with this enzyme, providing a binary differentiation point [2]. This enzymatic selectivity is not a matter of degree but an absolute requirement for the compound's activation, distinguishing it from other NRTIs that utilize different initiating kinases.

Nucleoside Kinase Antiviral Prodrug Enzyme Specificity HIV Replication

Potent Intrinsic Antiviral Activity of the Active Metabolite: EC50 of 0.087 µM

The active metabolite, carbovir triphosphate (derived from rel-Carbovir monophosphate), exhibits potent inhibition of HIV-1 replication. In peripheral blood mononuclear (PBM) cells infected with HIV-1xxBRU, carbovir demonstrates an EC50 of 0.087 µM [1]. While not a direct head-to-head comparison, this value serves as a baseline for class potency and is comparable to other potent NRTIs.

HIV-1 Antiviral Assay EC50 NRTI

Hydrophobic RT Binding and Unique Resistance Profile: Implications for Mutant HIV

Mechanistic studies on HIV-1 reverse transcriptase (RT) mutants (L74V, M184V, and a triple mutant L74V/Y115F/M184V) have revealed that carbovir triphosphate's resistance profile is distinct. These mutants cause increased selectivity for the natural substrate dGTP over CBV-TP [1]. However, the magnitude of resistance is less than that observed for other compounds. This is hypothesized to be due to CBV-TP forming strong hydrophobic interactions in the RT active site, decreasing the overall effect on its efficiency of incorporation [2]. This unique interaction suggests a potential advantage in specific resistance contexts compared to other NRTIs like tenofovir, where the K65R mutation can confer higher fold-resistance [3].

HIV Drug Resistance Reverse Transcriptase M184V L74V K65R

Carbocyclic Scaffold Confers Enhanced Chemical and Enzymatic Stability

Unlike standard nucleoside analogs with a traditional glycosidic bond, the carbocyclic structure of carbovir (and its monophosphate) provides enhanced chemical and enzymatic stability. This carbocyclic scaffold reduces susceptibility to phosphorolysis by purine nucleoside phosphorylase, an enzyme that can cleave the glycosidic bond in many nucleoside drugs, thereby inactivating them [1]. This inherent stability is a differentiating feature compared to nucleoside analogs like didanosine (ddI), which are susceptible to acid- and enzyme-catalyzed cleavage [2].

Nucleoside Stability Carbocyclic Nucleoside Prodrug Design Pharmacokinetics

Lack of Mitochondrial Toxicity in Human Lymphoid Cells

A major limitation of many NRTIs is their off-target inhibition of mitochondrial DNA polymerase gamma (Pol γ), leading to adverse effects. In studies using CEM cells (a human T-lymphoblastoid cell line), treatment with carbovir did not result in the inhibition of mitochondrial DNA synthesis [1]. This suggests that carbovir, and by extension its monophosphate prodrug, may have a more favorable mitochondrial safety profile compared to NRTIs like zalcitabine (ddC) or stavudine (d4T), which are known to cause mitochondrial dysfunction [2].

Mitochondrial Toxicity CEM Cells NRTI Safety Pol Gamma

Optimal Use Cases for rel-Carbovir Monophosphate in Antiviral Research and Development


Elucidating Stereospecific NRTI Activation Pathways

As established by the 7,000-fold difference in GMP kinase efficiency and the exclusive activation by 5′-nucleotidase [1], rel-Carbovir monophosphate is an ideal tool for dissecting the stereochemical requirements of nucleoside kinase pathways. Its use in enzymatic assays provides a clear, quantifiable readout for studying the role of specific kinases in NRTI activation, making it invaluable for basic mechanistic research and for screening novel kinase inhibitors.

Investigating HIV-1 Reverse Transcriptase Resistance Mechanisms

The unique hydrophobic interactions of CBV-TP with RT and the distinct resistance profile observed with common mutants (L74V, M184V) [2] make rel-Carbovir monophosphate a critical component in resistance studies. It can be used in cell culture to generate drug pressure and select for specific RT mutations, or in biochemical assays with purified mutant RT enzymes to quantify changes in nucleotide incorporation kinetics, thereby advancing the understanding of NRTI resistance evolution.

Prodrug Design and Bioavailability Improvement Studies

Given the poor oral bioavailability of the parent nucleoside carbovir (approximately 10% in rats) [3], rel-Carbovir monophosphate serves as a key reference compound for evaluating new prodrug strategies. Its carbocyclic scaffold provides enhanced stability [4], and its monophosphate form bypasses the initial, stereospecific phosphorylation step. Researchers can use it as a benchmark to assess whether novel prodrugs successfully deliver the active monophosphate moiety and improve overall pharmacokinetic profiles.

Assessing Mitochondrial Safety in NRTI Development

The documented lack of mitochondrial DNA synthesis inhibition by carbovir in CEM cells [5] positions rel-Carbovir monophosphate as a valuable negative control or baseline comparator in assays designed to screen for NRTI-induced mitochondrial toxicity. It can be used in parallel with known toxic agents like ddC to establish the relative safety margin of new chemical entities targeting HIV RT.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for rel-Carbovir monophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.